2-Hydroxy-2,2-diphenylacetamide
Overview
Description
Synthesis Analysis
2-Hydroxy-2,2-diphenylacetamide, a compound with potential applications in various fields, can be synthesized through various chemical reactions. One notable method involves the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes in a one-pot synthesis, leading to N-(4-hydroxyphenyl)acetamide with a selectivity of 85 mol % under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Another synthesis route involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives, which yields novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives with significant antioxidant activity (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2,2-diphenylacetamide and its derivatives can be characterized by various spectroscopic techniques. For instance, the structure of novel trans-3-benzyl/(diphenyl)methyl/naphthyl seleno substituted monocyclic β-lactams has been elucidated through NMR, FTIR, mass spectrometry, and single-crystal X-ray analysis (Bari, Bhalla, Nagpal, Mehta, & Bhasin, 2010).
Scientific Research Applications
Histone Deacetylase Inhibitors
2-Hydroxy-2,2-diphenylacetamide has been identified as a novel and selective inhibitor of HDAC class IIa, a group of enzymes involved in gene expression regulation. A study demonstrated that N-hydroxy-2,2-diphenylacetamide shows sub-micromolar class IIa HDAC inhibitory activity, suggesting its potential in epigenetic therapies (Tessier et al., 2009).
Antimycobacterial Activity
Compounds derived from 2-Hydroxy-2,2-diphenylacetamide have shown promising antimycobacterial activity. In one study, derivatives were tested for in vitro activity against M. tuberculosis, with some compounds achieving significant inhibition of mycobacterial growth (Güzel et al., 2006).
Modulation of Monoamine Transporters
2-Hydroxy-2,2-diphenylacetamide analogues, like modafinil, have been studied for their unique dopamine uptake inhibition, differing from traditional stimulants like cocaine. These compounds could potentially be used in the treatment of psychostimulant abuse (Okunola-Bakare et al., 2014).
Antimicrobial and Antifungal Activity
Novel derivatives of 2-Hydroxy-2,2-diphenylacetamide have been synthesized and demonstrated significant antimicrobial and antifungal activities. This suggests their potential as potent antimicrobial agents (Kumar & Mishra, 2015).
Muscarinic Receptor Antagonism
A novel muscarinic receptor antagonist, synthesized from 2-Hydroxy-2,2-diphenylacetamide, was evaluated for treating overactive bladder. The compound showed promising in vitro and in vivo profiles, highlighting its potential therapeutic applications (Sinha et al., 2010).
Role in Drug Metabolism
2-Hydroxy-2,2-diphenylacetamide derivatives like arylacetamide deacetylase are involved in drug metabolism, playing a significant role in the hydrolysis of certain drugs. This enzymatic activity is crucial in understanding drug interactions and hepatotoxicity (Kobayashi et al., 2012).
Chemical Degradation Studies
The thermal degradation of 2-Hydroxy-2,2-diphenylacetamide analogues like modafinil has been studied to understand the challenges in routine GC-MS analysis. This research is important for forensic and clinical analysis (Dowling et al., 2017).
Synthesis of Novel Derivatives
Research has been conducted on synthesizing new derivatives of 2-Hydroxy-2,2-diphenylacetamide, exploring their potential in various applications like drug release and antimicrobial activities. These studies expand the utility of the compound in different scientific fields (Yan-ping, 2009).
Safety And Hazards
Future Directions
The future directions of 2-Hydroxy-2,2-diphenylacetamide research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that the combined administration of 2-Hydroxy-2,2-diphenylacetamide and TMZ may be therapeutically exploited for the management of GBM .
properties
IUPAC Name |
2-hydroxy-2,2-diphenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXYFLFNBBIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197147 | |
Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2,2-diphenylacetamide | |
CAS RN |
4746-87-6 | |
Record name | 2-Hydroxy-2,2-diphenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4746-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-2,2-diphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzilamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2,2-diphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-2,2-DIPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP6A7L0FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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